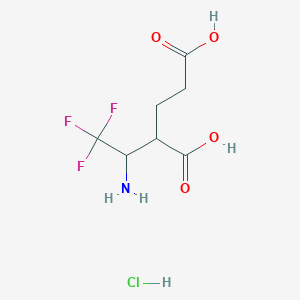

2-(1-Amino-2,2,2-trifluoroethyl)pentanedioic acid hydrochloride

Description

Properties

IUPAC Name |

2-(1-amino-2,2,2-trifluoroethyl)pentanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO4.ClH/c8-7(9,10)5(11)3(6(14)15)1-2-4(12)13;/h3,5H,1-2,11H2,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJNPRALONLOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(C(F)(F)F)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126160-89-0 | |

| Record name | 2-(1-amino-2,2,2-trifluoroethyl)pentanedioic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2,2-trifluoroethyl)pentanedioic acid hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,2,2-trifluoroethylamine with a suitable dicarboxylic acid derivative. The reaction is carried out under controlled conditions, often involving the use of a condensing agent and a solvent medium .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2,2-trifluoroethyl)pentanedioic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Structure

2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is characterized by the presence of a sulfonyl group attached to a triazole ring, which enhances its reactivity and potential biological activity. The molecular formula is C₇H₈BrN₄O₂S, with a molecular weight of approximately 166.13 g/mol.

Medicinal Chemistry

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit significant antifungal properties. For instance, studies have shown that compounds similar to 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol possess activity against various fungal pathogens such as Candida species and Aspergillus spp.

Case Study: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of several triazole derivatives. The results indicated that compounds with a sulfonyl group showed enhanced efficacy against resistant strains of fungi. The minimum inhibitory concentration (MIC) for 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol was found to be significantly lower than that of traditional antifungals like fluconazole .

Agricultural Applications

Fungicides

The compound has potential applications as a fungicide in agriculture. Its ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by fungal pathogens.

Case Study: Crop Protection

In a field trial conducted on wheat crops affected by Fusarium head blight, the application of 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol resulted in a noticeable reduction in disease severity compared to untreated controls. The efficacy was attributed to the compound's mechanism of action targeting fungal cell wall synthesis .

Material Science

Polymer Additives

Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | 0.5 | 120 | 30 |

| Polystyrene | 1.0 | 130 | 35 |

The addition of 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol improved both thermal stability and mechanical strength compared to control samples without additives .

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)pentanedioic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues with Trifluoroethylamine Moieties

(R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic Acid Hydrochloride

- Molecular Formula: C₉H₉ClF₃NO₂ .

- Key Differences :

- Replaces the pentanedioic acid backbone with a benzoic acid ring.

- Retains the trifluoroethylamine group but lacks the dicarboxylic acid functionality.

- Applications: Potential as a fluorinated building block in drug discovery, though specific biological data are unavailable .

(R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

- Molecular Formula: C₈H₉ClF₃NO .

- Key Differences: Features a phenol ring instead of pentanedioic acid. Smaller molecular weight (227.61 g/mol) and CCS (140.4 Ų for [M+H]+) compared to the target compound .

- Research Use : Investigated for neuropharmacological applications, though mechanistic details remain unpublished .

2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride

- Molecular Formula: C₆H₁₁ClF₃NO₂ .

- Key Differences: Propanoic acid backbone with a methyl-trifluoroethylamino group. Reduced steric bulk compared to the pentanedioic acid derivative.

- Potential Role: Intermediate in synthesizing fluorinated peptides or enzyme inhibitors .

Functional Analogues with Dicarboxylic Acid Backbones

Methotrexate-Related Compounds

- Example: (S)-2-{4-[(2,4-diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid (Methotrexate Related Compound B) .

- Key Differences :

- Incorporates a pteridinyl group linked to pentanedioic acid.

- Lacks fluorine substituents but shares the dicarboxylic acid moiety.

- Applications : Antifolate agents targeting dihydrofolate reductase in cancer therapy .

Folate Derivatives (e.g., Tetrahydrofolate)

- Example : 5-Methyltetrahydrofolate (5-CH₃-H₄folate) .

- Key Differences :

- Contains a pterin ring and polyglutamyl tail.

- Critical in one-carbon metabolism, unlike the synthetic fluorinated compound.

- Functional Contrast : While both have dicarboxylic acid groups, folates are essential cofactors, whereas the target compound’s fluorinated structure may confer metabolic stability .

Pharmacological Context: Group II mGluR Agonists

- Structural Comparison :

- LY354740: Bicyclic backbone with dicarboxylic acid groups.

- Target Compound: Linear pentanedioic acid with trifluoroethylamine.

- Functional Implications: The trifluoroethyl group in the target compound may alter receptor binding kinetics or bioavailability compared to non-fluorinated agonists .

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CCS [M+H]+ (Ų) | Key Functional Groups |

|---|---|---|---|---|

| 2-(1-Amino-2,2,2-trifluoroethyl)pentanedioic acid HCl | C₇H₁₁ClF₃NO₄ | 265.62 | 149.2 | Pentanedioic acid, trifluoroethylamine |

| (R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl | C₉H₉ClF₃NO₂ | 255.62 | N/A | Benzoic acid, trifluoroethylamine |

| (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol HCl | C₈H₉ClF₃NO | 227.61 | 140.4 | Phenol, trifluoroethylamine |

| Methotrexate Related Compound B | C₁₉H₂₀N₈O₅ | 440.41 | N/A | Pteridinyl, pentanedioic acid |

Biological Activity

2-(1-Amino-2,2,2-trifluoroethyl)pentanedioic acid hydrochloride, also known by its CAS number 2126160-89-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H12ClF3N2O4

- Molecular Weight : 232.63 g/mol

- IUPAC Name : 2-(1-amino-2,2,2-trifluoroethyl)pentanedioic acid hydrochloride

- CAS Number : 2126160-89-0

The biological activity of 2-(1-amino-2,2,2-trifluoroethyl)pentanedioic acid hydrochloride is attributed to its structural features that enable it to interact with various biological targets. The trifluoroethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and cellular signaling.

Anticancer Properties

Recent studies indicate that derivatives of similar compounds exhibit significant anticancer activities. For instance, analogs have been reported to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .

Neuroprotective Effects

Research has suggested that compounds with similar structures may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the synaptic cleft. This mechanism is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-amino-2,2,2-trifluoroethyl)pentanedioic acid hydrochloride, and how can purity (>95%) be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including trifluoroethylation of a pentanedioic acid precursor followed by hydrochlorination. Purity is validated using HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) and confirmed by elemental analysis (C, H, N, Cl) . Recrystallization from ethanol/water mixtures improves purity to >95%.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR : H and F NMR confirm the trifluoroethyl group (δ ~3.8 ppm for NH-CH-CF, F signals at -70 to -75 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 265.62) verifies molecular weight .

- FT-IR : Peaks at 1720–1680 cm (carboxylic acid C=O) and 3300–2500 cm (NH stretch) confirm functional groups.

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances water solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base. Stability studies (pH 1–9, 25–37°C) show degradation <5% over 24 hours at pH 4–6. Use lyophilization for long-term storage (-20°C) to prevent hydrolysis of the trifluoroethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity analysis for the 1-amino-2,2,2-trifluoroethyl moiety?

- Methodological Answer : Chiral purity is critical due to potential stereochemical effects. Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol with 0.1% DEA) to separate enantiomers. Cross-validate with X-ray crystallography (if single crystals are obtainable) or H-F HOESY NMR to confirm spatial arrangement .

Q. What experimental design strategies mitigate interference from hydrolytic byproducts during metabolic stability assays?

- Methodological Answer : In vitro metabolic stability studies (e.g., liver microsomes) require:

- Sample Preparation : Pre-incubate compound with NADPH-regenerating system at 37°C.

- Analytical Controls : Use LC-MS/MS to monitor hydrolytic byproducts (e.g., free pentanedioic acid, m/z 146.06) and adjust incubation pH to 7.4 to minimize non-enzymatic degradation .

Q. How do researchers address discrepancies in C NMR data for the pentanedioic acid backbone?

- Methodological Answer : Discrepancies may arise from dynamic proton exchange or tautomerism. Use:

- Variable Temperature NMR : To identify exchange-broadened signals (e.g., -20°C to 50°C).

- DFT Calculations : Compare experimental C shifts with computational models (B3LYP/6-31G*) to assign carbons unambiguously .

Q. What formulation challenges arise when incorporating this compound into pH-sensitive drug delivery systems?

- Methodological Answer : The hydrochloride salt’s ionic nature may destabilize lipid-based nanoparticles. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.